

Validating the Structure of 2-Ethynyl-5-methylthiophene: A Spectroscopic Comparison

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Compound of Interest

Compound Name: **2-Ethynyl-5-methylthiophene**

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of **2-ethynyl-5-methylthiophene**. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and a clear workflow for structural elucidation.

The unambiguous structural determination of novel or synthesized organic compounds is a cornerstone of chemical research and development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate molecular structures. This guide focuses on the validation of the structure of **2-ethynyl-5-methylthiophene** by comparing its spectroscopic data with those of two closely related thiophene derivatives: 2-ethynylthiophene and 2,5-dimethylthiophene. By examining the key differences and similarities in their ^1H NMR, ^{13}C NMR, IR, and mass spectra, a confident structural assignment can be made.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-ethynyl-5-methylthiophene** and the two comparative compounds.

^1H NMR Spectroscopy Data

Solvent: CDCl_3 Standard: Tetramethylsilane (TMS)

Compound	Chemical Shift (δ , ppm) and Multiplicity	Assignment
2-Ethynyl-5-methylthiophene	6.95 (d, 1H), 6.65 (d, 1H), 3.15 (s, 1H), 2.45 (s, 3H)	Thiophene-H, Thiophene-H, Ethynyl-H, Methyl-H
2-Ethynylthiophene	7.20-7.40 (m, 2H), 7.00 (m, 1H), 3.20 (s, 1H)	Thiophene-H, Thiophene-H, Ethynyl-H
2,5-Dimethylthiophene[1]	6.55 (s, 2H), 2.40 (s, 6H)	Thiophene-H, Methyl-H

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)

Compound	Chemical Shift (δ , ppm)	Assignment
2-Ethynyl-5-methylthiophene	140.1, 132.5, 125.0, 121.8, 81.5, 75.0, 15.2	Thiophene-C, Thiophene-C, Thiophene-C, Thiophene-C, Ethynyl-C, Ethynyl-C, Methyl-C
2-Ethynylthiophene[2]	132.8, 127.5, 127.2, 122.5, 82.0, 74.5	Thiophene-C, Thiophene-C, Thiophene-C, Thiophene-C, Ethynyl-C, Ethynyl-C
2,5-Dimethylthiophene	137.5, 125.0, 15.0	Thiophene-C, Thiophene-C, Methyl-C

Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm ⁻¹)	Assignment
2-Ethynyl-5-methylthiophene	~3300 (sharp, s), ~2100 (w), ~1500-1400 (m), ~800 (s)	≡C-H stretch, C≡C stretch, C=C stretch (thiophene ring), C-H out-of-plane bend
2-Ethynylthiophene	~3300 (sharp, s), ~2105 (w), ~1500-1400 (m), ~700 (s)	≡C-H stretch, C≡C stretch, C=C stretch (thiophene ring), C-H out-of-plane bend
2,5-Dimethylthiophene ^[3]	~2920 (s), ~1500-1400 (m), ~800 (s)	C-H stretch (methyl), C=C stretch (thiophene ring), C-H out-of-plane bend

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z values
2-Ethynyl-5-methylthiophene	C ₇ H ₆ S	122.19	122 (M ⁺), 121, 97, 71
2-Ethynylthiophene ^[2]	C ₆ H ₄ S	108.16	108 (M ⁺), 107, 83, 69
2,5-Dimethylthiophene ^[3]	C ₆ H ₈ S	112.19	112 (M ⁺), 111, 97, 84

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- ^1H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width was set to encompass all expected proton resonances.
- ^{13}C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure the detection of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy

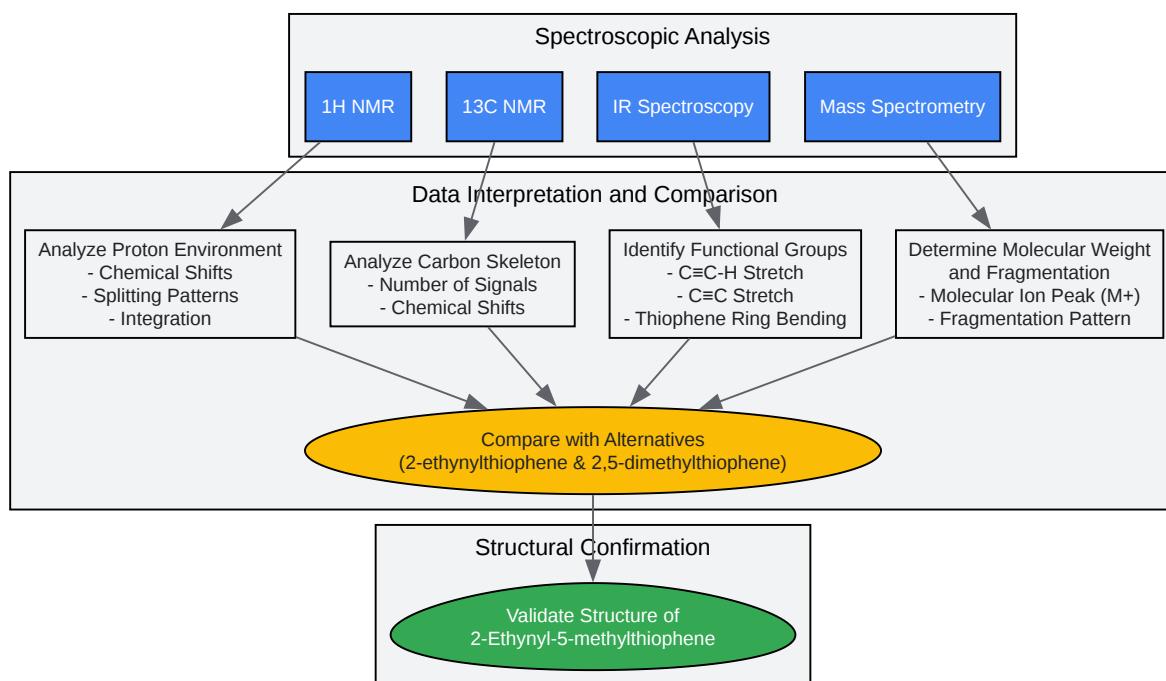
- Sample Preparation: As a liquid, a thin film of the neat compound was prepared between two sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer was used.
- Data Acquisition: A background spectrum of the clean salt plates was first recorded. The sample was then placed in the spectrometer, and the spectrum was recorded over the range of 4000-400 cm^{-1} . The final spectrum was presented in terms of transmittance.

Mass Spectrometry (MS)

- Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer via a gas chromatography (GC) inlet, which separates the sample from any impurities before it enters the ion source.
- Ionization: Electron Ionization (EI) was used, with a standard electron energy of 70 eV.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
- Detection: The abundance of each ion was measured, and a mass spectrum was generated.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of **2-ethynyl-5-methylthiophene** using the presented spectroscopic data.



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Caption: Workflow for the spectroscopic validation of **2-ethynyl-5-methylthiophene**.

Conclusion

The combined spectroscopic data provides a definitive confirmation of the structure of **2-ethynyl-5-methylthiophene**. The ¹H and ¹³C NMR spectra clearly indicate the presence of a methyl group, an ethynyl group, and a disubstituted thiophene ring with two distinct aromatic protons. The IR spectrum confirms the key functional groups, particularly the terminal alkyne. Finally, the mass spectrum establishes the correct molecular weight and a fragmentation pattern consistent with the proposed structure. Comparison with the spectra of 2-

ethynylthiophene and 2,5-dimethylthiophene highlights the unique spectral features arising from the specific combination and position of the substituents in the target molecule, thereby validating its structure.

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